3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Overview
Description
3-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one is a versatile small molecule scaffold with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . This compound is known for its unique structure, which includes a benzo-annulene core with an amino group at the 3-position and a ketone group at the 5-position. It is used in various research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-aryl derivatives with suitable reagents to form the desired benzo-annulene structure . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one and its derivatives involves interaction with specific molecular targets and pathways:
Neuroprotective Potential: Derivatives act as GluN2B-selective NMDA receptor antagonists, which can protect neurons from excitotoxicity.
Anti-Inflammatory Activity: The compound’s derivatives influence inflammatory pathways, potentially by inhibiting key enzymes or receptors involved in the inflammatory response.
Comparison with Similar Compounds
3-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one can be compared with other similar compounds, such as:
- 6,7,8,9-Tetrahydro-5H-benzo annulen-5-one derivatives: These compounds have similar structural features but may have different substituents at various positions .
3,4-Dihydronaphthalen-1(2H)-one derivatives: These compounds share a similar core structure but differ in the position and type of functional groups.
The uniqueness of 3-amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
3-amino-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRDYXKTQPGKMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295807 | |
Record name | 3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95207-68-4 | |
Record name | 3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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